molecular formula C18H20N2O2S B11336069 1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11336069
M. Wt: 328.4 g/mol
InChI Key: YUHWRVDLULDFJG-UHFFFAOYSA-N
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Description

1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidin-2-ones This compound is characterized by its unique structure, which includes an acetylphenyl group and a propylsulfanyl group attached to a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate cellular signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-ACETYLPHENYL)-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the presence of both acetylphenyl and propylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H20N2O2S/c1-3-10-23-17-15-8-5-9-16(15)20(18(22)19-17)14-7-4-6-13(11-14)12(2)21/h4,6-7,11H,3,5,8-10H2,1-2H3

InChI Key

YUHWRVDLULDFJG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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